molecular formula C12H26N2O B14442365 Heptanamide, N-[3-(dimethylamino)propyl]- CAS No. 75656-36-9

Heptanamide, N-[3-(dimethylamino)propyl]-

Cat. No.: B14442365
CAS No.: 75656-36-9
M. Wt: 214.35 g/mol
InChI Key: XCKWEFXEJXQPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanamide, N-[3-(dimethylamino)propyl]- is an organic compound belonging to the class of fatty amides. These compounds are characterized by the presence of a carboxylic acid amide derivative of fatty acids, formed from a fatty acid and an amine . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanamide, N-[3-(dimethylamino)propyl]- typically involves the amidization of heptanoic acid with 3-(dimethylamino)propylamine. This reaction can be carried out under both alkaline and acidic conditions . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Heptanamide, N-[3-(dimethylamino)propyl]- often involves large-scale amidization processes. These processes utilize advanced reactors and catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Heptanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted amides. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Heptanamide, N-[3-(dimethylamino)propyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Heptanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Heptanamide, N-[3-(dimethylamino)propyl]- include other fatty amides and N-substituted amides, such as:

Uniqueness

Heptanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

75656-36-9

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]heptanamide

InChI

InChI=1S/C12H26N2O/c1-4-5-6-7-9-12(15)13-10-8-11-14(2)3/h4-11H2,1-3H3,(H,13,15)

InChI Key

XCKWEFXEJXQPIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.